1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyridazine ring, a piperidine ring, and a carboxamide group
Preparation Methods
The synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions, including amination and cyclization.
Coupling Reactions: The final step involves coupling the pyridazine and piperidine intermediates with the carboxamide group using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different functional groups or substituents.
This compound: Another similar compound with variations in the piperidine or pyridazine rings.
Properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-29-20-7-3-16(15-21(20)30-2)9-12-24-23(28)18-10-13-27(14-11-18)22-8-6-19(25-26-22)17-4-5-17/h3,6-8,15,17-18H,4-5,9-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDJFOIDMWSQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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